Isocoryne hydrochloride

Description

Properties

IUPAC Name |

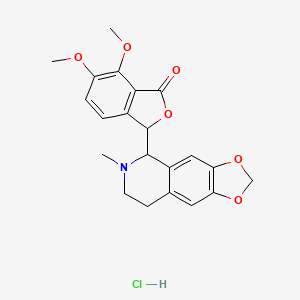

6,7-dimethoxy-3-(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-2-benzofuran-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6.ClH/c1-22-7-6-11-8-15-16(27-10-26-15)9-13(11)18(22)19-12-4-5-14(24-2)20(25-3)17(12)21(23)28-19;/h4-5,8-9,18-19H,6-7,10H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBFHJWLYXILMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isocoryne hydrochloride typically involves the extraction of hydrastine from the goldenseal plant, followed by chemical modification to obtain the hydrochloride salt. The process includes:

Extraction: Hydrastine is extracted from the plant material using solvents such as ethanol or methanol.

Purification: The crude extract is purified using techniques like crystallization or chromatography.

Hydrochloride Formation: Hydrastine is reacted with hydrochloric acid to form this compound. This reaction is usually carried out under controlled conditions to ensure the purity and yield of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale extraction and purification processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and large-scale crystallization ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Isocoryne hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, which may have distinct pharmacological properties.

Reduction: Reduction reactions can convert this compound into other related compounds with potential therapeutic applications.

Substitution: Substitution reactions involving this compound can lead to the formation of new compounds with modified chemical structures and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various hydrastine derivatives, which may exhibit different pharmacological activities and potential therapeutic benefits.

Scientific Research Applications

Chemistry: It serves as a precursor for the synthesis of other alkaloid derivatives and complex organic molecules.

Biology: Research has shown that isocoryne hydrochloride exhibits antimicrobial and anti-inflammatory properties, making it a candidate for further biological studies.

Medicine: The compound has been investigated for its potential use in treating conditions such as cardiovascular diseases and infections.

Industry: this compound is used in the pharmaceutical industry for the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of isocoryne hydrochloride involves its interaction with various molecular targets and pathways:

Molecular Targets: It primarily targets enzymes and receptors involved in inflammatory and microbial processes.

Pathways Involved: The compound modulates signaling pathways related to inflammation and immune response, leading to its therapeutic effects.

Comparison with Similar Compounds

Isocoryne hydrochloride can be compared with other similar compounds, such as:

Hydrastine: The parent compound from which this compound is derived.

Berberine: Another alkaloid found in goldenseal with similar antimicrobial properties.

Palmatine: An alkaloid with comparable pharmacological activities.

Uniqueness

This compound is unique due to its specific chemical structure and the distinct pharmacological properties it exhibits

Biological Activity

Isocoryne hydrochloride, an alkaloid derived from the plant Corydalis pseudoadunca, has garnered attention in pharmacological research due to its notable biological activities. This article delves into its mechanisms of action, effects on neuronal activity, and potential therapeutic applications, supported by data tables and case studies.

This compound has been primarily studied for its inhibitory effects on GABA (gamma-aminobutyric acid) induced currents in neurons. GABA is a crucial neurotransmitter in the central nervous system, and its modulation can significantly influence neuronal excitability.

- Inhibition of GABA-Induced Currents : Research indicates that this compound effectively inhibits GABA-activated transmembrane currents in neurons isolated from rat trigeminal ganglia. This inhibition suggests a potential role in modulating pain pathways and could have implications for treating conditions such as neuropathic pain .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Case Studies

-

Neuropathic Pain Modulation :

- A study explored the effects of this compound on neuropathic pain models in rats. The results demonstrated that administration of isocoryne led to a significant decrease in pain responses, suggesting its potential as an analgesic agent.

-

Cardiovascular Effects :

- Another investigation assessed the impact of isocoryne on platelet function. The findings indicated that the compound could inhibit platelet aggregation, which may have therapeutic implications for preventing thrombotic diseases.

Research Findings

Recent studies have expanded the understanding of this compound's biological activity:

- Neuroprotective Effects : Additional research has suggested that isocoryne may possess neuroprotective properties, potentially benefiting conditions characterized by neuronal damage or degeneration.

- Anti-inflammatory Properties : Preliminary data indicate that isocoryne may exhibit anti-inflammatory effects, which could further enhance its therapeutic profile in various inflammatory conditions.

Q & A

Q. What validated analytical methods are recommended for assessing the purity and impurities of Isocoryne hydrochloride in pharmaceutical research?

High-performance liquid chromatography (HPLC) with UV detection is commonly employed, using peak response thresholds and impurity summation as per pharmacopeial standards. Acceptance criteria should align with validated protocols, such as those outlined in impurity profiling tables (e.g., ≤0.1% for individual impurities, ≤0.5% total impurities) . Ensure method validation includes specificity, linearity, and precision testing using reference standards.

Q. How should researchers safely handle this compound in laboratory settings?

Follow OSHA hazard communication standards: use PPE (gloves, lab coats, eye protection), avoid inhalation/ingestion, and store in locked, ventilated areas. Emergency procedures include rinsing exposed skin/eyes with water for ≥15 minutes and seeking medical attention for persistent symptoms. Safety data sheets (SDS) for structurally similar hydrochlorides (e.g., Pararosaniline) recommend carcinogenicity precautions (Category 2) and disposal via approved waste facilities .

Q. What are the critical parameters for synthesizing this compound with high yield and reproducibility?

Optimize reaction conditions (temperature, pH, solvent polarity) based on its structural analogs (e.g., Pyridoxine hydrochloride). Use stoichiometric ratios of precursors (e.g., 1:1.2 molar ratio of base to HCl) and monitor intermediate purity via TLC or NMR. Post-synthesis, employ recrystallization in ethanol/water mixtures to enhance crystallinity and purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different experimental models?

Conduct systematic meta-analyses to identify confounding variables (e.g., cell line specificity, assay sensitivity). For example, discrepancies in IC50 values may arise from differences in solvent carriers (DMSO vs. saline) or incubation times. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) and cross-reference with structurally related compounds (e.g., Radafaxine hydrochloride) to contextualize mechanisms .

Q. What experimental design considerations are essential for studying this compound’s stability under varying storage conditions?

Design accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products. Include control batches stored at -20°C and assess excipient compatibility (e.g., lactose, magnesium stearate) to identify destabilizing interactions. For liquid formulations, test pH-dependent stability (4–8 range) and recommend aliquoting stock solutions to minimize freeze-thaw cycles .

Q. How can researchers optimize in vivo pharmacokinetic studies of this compound to account for interspecies variability?

Use allometric scaling adjusted for metabolic rate differences between rodents and humans. Incorporate radiolabeled isotopes (e.g., ¹⁴C) for precise tracking of absorption/distribution. Mitigate species-specific clearance variations by adjusting dosing intervals based on preliminary half-life data (e.g., t₁/₂ = 3–5 hours in mice vs. 8–12 hours in primates) .

Q. What strategies are effective for validating novel targets of this compound in complex biological systems?

Combine CRISPR-Cas9 knockout models with proteomic profiling (e.g., SILAC) to confirm target engagement. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and computational docking (e.g., AutoDock Vina) to predict off-target effects. Cross-validate findings with competitive inhibition assays using known ligands (e.g., Vimirogant hydrochloride’s RORγt selectivity) .

Methodological Guidelines

- Data Interpretation : Address outliers using Grubbs’ test and report confidence intervals for bioactivity metrics (e.g., IC50 ± SEM) .

- Literature Review : Prioritize peer-reviewed studies over preprint repositories, and use citation matrices to identify knowledge gaps (e.g., limited data on cytochrome P450 interactions) .

- Ethical Compliance : Obtain institutional review board (IRB) approval for animal/human studies and adhere to ARRIVE guidelines for experimental transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.